2-[4-[1-[(4-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]acetonitrile
Overview
Description
2-[4-[1-[(4-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]acetonitrile is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-[(4-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]acetonitrile typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-[4-[1-[(4-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
2-[4-[1-[(4-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in cancer progression.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-[1-[(4-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]acetonitrile involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell growth, proliferation, and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system and are also investigated for their anticancer properties.
Quinazoline derivatives: These compounds are known for their kinase inhibitory activity and potential therapeutic applications.
Uniqueness
2-[4-[1-[(4-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]acetonitrile is unique due to its specific substitution pattern and the presence of the piperazine and acetonitrile groups. These structural features contribute to its distinct biological activity and potential as a therapeutic agent .
Properties
IUPAC Name |
2-[4-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7/c1-15-2-4-16(5-3-15)13-26-19-17(12-23-26)18(21-14-22-19)25-10-8-24(7-6-20)9-11-25/h2-5,12,14H,7-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUXIFJROIZDCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327629 | |
Record name | 2-[4-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804331 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
612524-29-5 | |
Record name | 2-[4-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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